
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxyocta-1,3-dienyl group
Métodos De Preparación
The synthesis of 1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with an appropriate ethoxyocta-1,3-dienyl precursor under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, dehalogenation, and coupling reactions. Industrial production methods may utilize large-scale reactors and optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring or the ethoxyocta-1,3-dienyl group are replaced with other groups.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and biochemistry.
Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparación Con Compuestos Similares
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene can be compared with other similar compounds, such as:
1-(4-Methoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Butoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a butoxy group instead of an ethoxy group.
1-(4-Hexoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a hexoxy group instead of an ethoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituent groups .
Propiedades
Número CAS |
920975-00-4 |
|---|---|
Fórmula molecular |
C20H24O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-(4-ethoxyocta-1,3-dienyl)naphthalene |
InChI |
InChI=1S/C20H24O/c1-3-5-14-19(21-4-2)15-9-13-18-12-8-11-17-10-6-7-16-20(17)18/h6-13,15-16H,3-5,14H2,1-2H3 |
Clave InChI |
PFOSDJFIESWHFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC=CC1=CC=CC2=CC=CC=C21)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
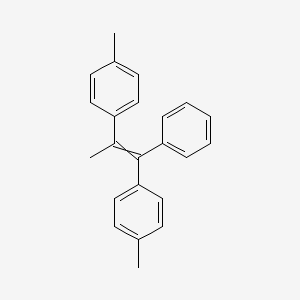
![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)

![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
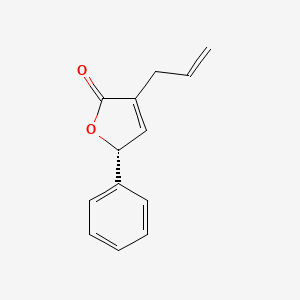
![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)
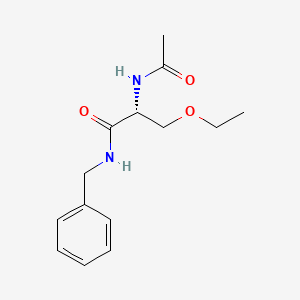
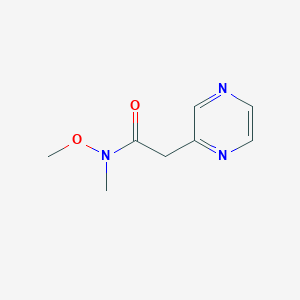
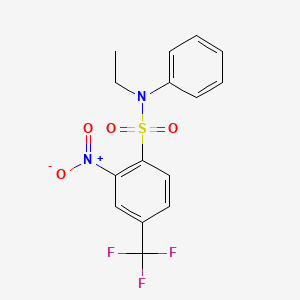
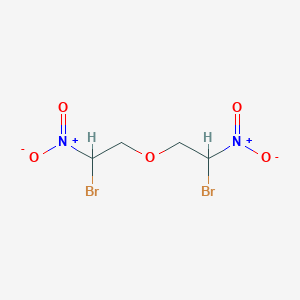

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
